molecular formula C12H13FN2O B1489123 (E)-1-(3-aminoazetidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one CAS No. 2092880-74-3

(E)-1-(3-aminoazetidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one

Cat. No. B1489123
CAS RN: 2092880-74-3
M. Wt: 220.24 g/mol
InChI Key: UWBDVJMIQMYFRT-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-aminoazetidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one, also known as 2-F-Aza-PPE, is a synthetic compound that has been used in various scientific research applications. It has been studied for its biochemical and physiological effects, as well as for its potential applications in laboratory experiments.

Scientific Research Applications

(E)-1-(3-aminoazetidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of aza-enolates in protein-ligand interactions. It has also been used to study the role of aza-enolates in enzyme catalysis. Additionally, it has been used to explore the mechanism of action of aza-enolates in various enzymatic reactions.

Mechanism of Action

(E)-1-(3-aminoazetidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one acts as a proton acceptor, forming an aza-enolate intermediate that can bind to the active site of enzymes. This binding can lead to the formation of an enzyme-substrate complex, which can alter the catalytic activity of the enzyme. Additionally, the aza-enolate intermediate can form hydrogen bonds with other residues in the active site, thus influencing the catalytic activity of the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects on various enzymes. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and cytochrome P450. Additionally, it has been shown to modulate the activity of other enzymes, such as glutathione S-transferase and cyclooxygenase-2.

Advantages and Limitations for Lab Experiments

(E)-1-(3-aminoazetidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one has several advantages for laboratory experiments. It is a highly soluble compound, making it easy to handle and store. Additionally, it is a non-toxic compound, making it safe to use in laboratory experiments. However, it is also a highly reactive compound, making it difficult to control the reaction conditions.

Future Directions

There are several potential future directions for the study of (E)-1-(3-aminoazetidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one. These include further studies of its effects on enzyme catalysis, its potential applications in drug design, and its ability to modulate the activity of other enzymes. Additionally, further studies of its biochemical and physiological effects could lead to potential therapeutic applications. Finally, further research into its synthesis method could lead to improved yields and increased efficiency of the reaction.

properties

IUPAC Name

(E)-1-(3-aminoazetidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-11-4-2-1-3-9(11)5-6-12(16)15-7-10(14)8-15/h1-6,10H,7-8,14H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBDVJMIQMYFRT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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